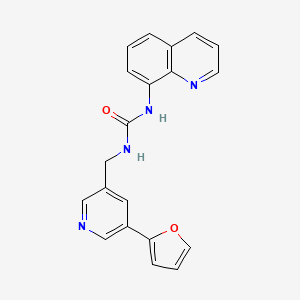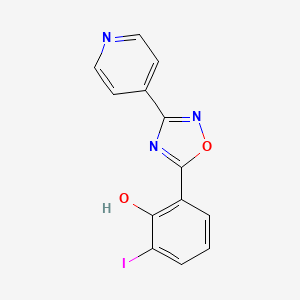![molecular formula C12H6BrClN2S B2782659 5-(3-Bromophenyl)-4-chlorothieno[2,3-d]pyrimidine CAS No. 2378506-57-9](/img/structure/B2782659.png)
5-(3-Bromophenyl)-4-chlorothieno[2,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-(3-Bromophenyl)-4-chlorothieno[2,3-d]pyrimidine” is also known as ABT-702 dihydrochloride . It is a potent non-nucleoside adenosine kinase inhibitor . The empirical formula is C22H19BrN6O · 2HCl and it has a molecular weight of 536.25 .
Synthesis Analysis
The synthesis of pyrimidine derivatives, including “this compound”, can be achieved through a green synthetic route . This involves a one-pot multicomponent synthesis using magnetized deionized water (MDW) as a green solvent under catalyst-free conditions . The reactions are carried out in a short period of time and the products are obtained in high-to-excellent yields .Molecular Structure Analysis
The molecular structure of “this compound” is well-characterized using spectral and elemental analyses . The compound is insoluble in water but soluble in DMSO at 24 mg/mL .Physical And Chemical Properties Analysis
The compound “this compound” has a melting point of 227-245 °C . It is insoluble in water but soluble in DMSO at 24 mg/mL .Mechanism of Action
Target of Action
The primary target of 5-(3-Bromophenyl)-4-chlorothieno[2,3-d]pyrimidine is adenosine kinase (AK) . Adenosine kinase is an enzyme that plays a crucial role in the regulation of adenosine concentrations in the body, which are important for various physiological processes .
Mode of Action
This compound acts as an adenosine kinase inhibitor . By inhibiting the activity of adenosine kinase, it increases the concentration of extracellular adenosine . This increase in adenosine can then interact with adenosine receptors, leading to various downstream effects .
Biochemical Pathways
The inhibition of adenosine kinase leads to an increase in extracellular adenosine concentrations . Adenosine can interact with four types of G protein-coupled adenosine receptor subtypes: A1, A2A, A2B, and A3 . The interaction of adenosine with these receptors can lead to various downstream effects, depending on the receptor subtype and the cell type .
Pharmacokinetics
The compound is soluble in dmso , which could potentially influence its absorption and distribution in the body.
Result of Action
The increase in extracellular adenosine concentrations resulting from the inhibition of adenosine kinase by this compound can lead to various effects. For instance, adenosine is known to be an inhibitory neuromodulator that can increase nociceptive thresholds in response to noxious stimulation . Therefore, the compound may have potential as an analgesic and anti-inflammatory agent .
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5-(3-Bromophenyl)-4-chlorothieno[2,3-d]pyrimidine in lab experiments is its potential applications in the development of new drugs. This compound has been found to exhibit promising biological activities, making it a potential candidate for the development of new drugs. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which may limit its bioavailability.
Future Directions
There are several future directions for the research on 5-(3-Bromophenyl)-4-chlorothieno[2,3-d]pyrimidine. One of the future directions is to explore the potential applications of this compound in the treatment of various diseases such as cancer, inflammation, and infections. Another future direction is to investigate the mechanism of action of this compound in more detail to gain a better understanding of its biological activities. Additionally, future research could focus on developing new synthetic methods for the production of this compound that are more efficient and cost-effective.
Conclusion:
In conclusion, this compound is a chemical compound that has attracted the attention of scientific researchers due to its potential applications in the field of medicinal chemistry. This compound has been found to exhibit various biological activities such as anti-inflammatory, anti-cancer, and anti-microbial activities. Although the mechanism of action of this compound is not fully understood, several studies have suggested that it may exert its biological activities through the inhibition of various enzymes and signaling pathways. Future research could focus on exploring the potential applications of this compound in the treatment of various diseases, investigating its mechanism of action in more detail, and developing new synthetic methods for its production.
Synthesis Methods
The synthesis of 5-(3-Bromophenyl)-4-chlorothieno[2,3-d]pyrimidine involves the reaction of 3-bromoaniline with 2,4-dichlorothieno[2,3-d]pyrimidine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide at elevated temperatures. The resulting product is then purified using column chromatography to obtain the desired compound.
Scientific Research Applications
5-(3-Bromophenyl)-4-chlorothieno[2,3-d]pyrimidine has been found to exhibit various biological activities such as anti-inflammatory, anti-cancer, and anti-microbial activities. Due to its potential applications in the field of medicinal chemistry, several studies have been conducted to explore the biological activities of this compound. For instance, a study conducted by Zhang et al. (2019) found that this compound exhibited potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
properties
IUPAC Name |
5-(3-bromophenyl)-4-chlorothieno[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6BrClN2S/c13-8-3-1-2-7(4-8)9-5-17-12-10(9)11(14)15-6-16-12/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPRGGFQCUOTJIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CSC3=C2C(=NC=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6BrClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzyl 6-[(ethylamino)carbonyl]-4-(trifluoromethyl)-2-pyridinecarboxylate](/img/structure/B2782576.png)
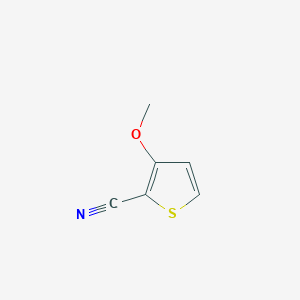
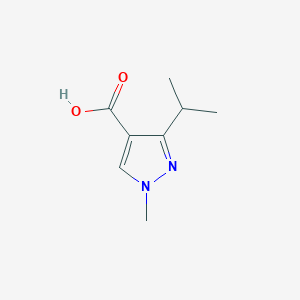
![3-bromo-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2782579.png)
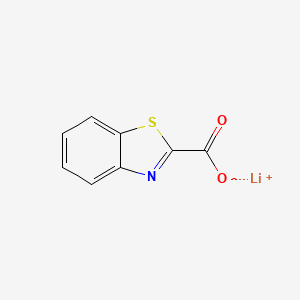
![Lithium(1+) ion 5-(1-{[(tert-butoxy)carbonyl]amino}ethyl)-1,2-oxazole-3-carboxylate](/img/structure/B2782585.png)
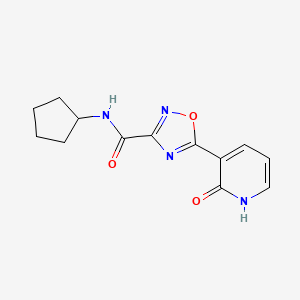
![[1-Methyl-5-(3,3,3-trifluoropropoxymethyl)pyrazol-4-yl]methanamine](/img/structure/B2782590.png)

![2-(2-methylbenzyl)-4-phenethylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2782592.png)
![N-(4-nitrophenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2782594.png)
![1-[4-Methoxy-2-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2782596.png)
